molecular formula C8H15ClO B14635028 5-Chloro-2-ethyl-4-methylpentanal CAS No. 52387-38-9

5-Chloro-2-ethyl-4-methylpentanal

Cat. No.: B14635028
CAS No.: 52387-38-9
M. Wt: 162.66 g/mol
InChI Key: GSTZDOIKQOFVLO-UHFFFAOYSA-N
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Description

5-Chloro-2-ethyl-4-methylpentanal is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a carbonyl group (C=O) bonded to a chlorine atom, an ethyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-ethyl-4-methylpentanal can be achieved through several methods. One common approach involves the chlorination of 2-ethyl-4-methylpentanal. This reaction typically requires the use of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-ethyl-4-methylpentanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) or potassium cyanide (KCN).

Major Products Formed

    Oxidation: 5-Chloro-2-ethyl-4-methylpentanoic acid

    Reduction: 5-Chloro-2-ethyl-4-methylpentanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

5-Chloro-2-ethyl-4-methylpentanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-ethyl-4-methylpentanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyl-4-methylpentanal
  • 5-Chloro-2-methylpentanal
  • 5-Chloro-2-ethylpentanal

Uniqueness

5-Chloro-2-ethyl-4-methylpentanal is unique due to the presence of both a chlorine atom and an ethyl group on the same carbon chain

Properties

CAS No.

52387-38-9

Molecular Formula

C8H15ClO

Molecular Weight

162.66 g/mol

IUPAC Name

5-chloro-2-ethyl-4-methylpentanal

InChI

InChI=1S/C8H15ClO/c1-3-8(6-10)4-7(2)5-9/h6-8H,3-5H2,1-2H3

InChI Key

GSTZDOIKQOFVLO-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(C)CCl)C=O

Origin of Product

United States

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